molecular formula C14H17NO B4613464 2-allyl-2-phenyl-4-pentenamide CAS No. 3563-57-3

2-allyl-2-phenyl-4-pentenamide

Cat. No.: B4613464
CAS No.: 3563-57-3
M. Wt: 215.29 g/mol
InChI Key: OLTOLZPJXXAQOK-UHFFFAOYSA-N
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Description

2-allyl-2-phenyl-4-pentenamide is an organic compound with the molecular formula C14H17NO It is characterized by its unique structure, which includes an allyl group, a phenyl group, and a pentenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-2-phenyl-4-pentenamide typically involves the reaction of allyl bromide with phenylacetonitrile, followed by a series of steps including hydrolysis and amide formation. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate products are then subjected to hydrolysis under acidic conditions to yield the final amide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-allyl-2-phenyl-4-pentenamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

2-allyl-2-phenyl-4-pentenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-allyl-2-phenyl-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound can undergo radical-initiated cyclization reactions, leading to the formation of γ-lactam-substituted quinone derivatives. These reactions are catalyzed by silver oxide (Ag2O) and involve the formation of amidyl radicals, which initiate the cyclization process .

Comparison with Similar Compounds

Similar Compounds

  • 2-allylphenol
  • 4-pentenamide
  • Phenylacetonitrile

Uniqueness

2-allyl-2-phenyl-4-pentenamide is unique due to its combination of an allyl group, a phenyl group, and a pentenamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-prop-2-enylpent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTOLZPJXXAQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189136
Record name CFT 1042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3563-57-3
Record name CFT 1042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CFT 1042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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